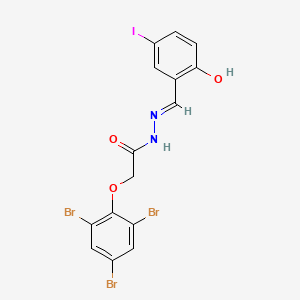
N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide, also known as HIBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HIBA is a hydrazone derivative that contains both iodine and bromine atoms, making it a unique and valuable compound for research purposes.
Mecanismo De Acción
The mechanism of action of N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide is not fully understood, but it is believed to act by binding to specific targets in cells and inducing changes in cellular processes. In the case of its use as a fluorescent probe, this compound binds to copper ions and produces a fluorescent signal that can be detected.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In addition to its potential as an anticancer agent, this compound has also been investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in cells, suggesting that it may have potential for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide is its unique chemical structure, which makes it a valuable compound for research purposes. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide. One area of interest is its potential as an anticancer agent, and further studies are needed to investigate its mechanism of action and efficacy in different cancer types. Additionally, this compound may have potential for use in the development of new fluorescent probes for the detection of other metal ions in biological systems. Further research is also needed to investigate its potential as an anti-inflammatory agent and its potential for the treatment of inflammatory diseases.
In conclusion, this compound is a unique and valuable compound that has shown potential for use in various scientific research applications. Its potential as an anticancer agent, fluorescent probe, and anti-inflammatory agent makes it an area of interest for future research.
Métodos De Síntesis
The synthesis of N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide involves the reaction of 2-hydroxy-5-iodobenzaldehyde with 2-(2,4,6-tribromophenoxy)acetic acid hydrazide in the presence of a base. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has shown potential for use in various scientific research applications. One of its main uses is as a fluorescent probe for the detection of copper ions in biological systems. This compound has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptotic cell death in cancer cells.
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br3IN2O3/c16-9-4-11(17)15(12(18)5-9)24-7-14(23)21-20-6-8-3-10(19)1-2-13(8)22/h1-6,22H,7H2,(H,21,23)/b20-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTYQAAHTXFTBJ-CGOBSMCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1I)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br3IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide](/img/structure/B6031087.png)
![1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6031088.png)
![ethyl 4-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6031091.png)
![N-(3,4-dichlorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6031096.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(2-cyano-4,5-dimethoxyphenyl)benzamide](/img/structure/B6031102.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6031113.png)
![N-{[1-({[4-(trifluoromethyl)phenyl]amino}carbonyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6031115.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6031119.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6031127.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6031129.png)


![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-(methoxymethyl)piperidine](/img/structure/B6031149.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6031175.png)